Benzoxazole, 5-chloro-2-(2-piperidinyl)-

Medicinal Chemistry Chemical Biology Scaffold Procurement

For medicinal chemistry teams requiring a validated benzoxazole-piperidine scaffold, this specific 5-chloro-2-(2-piperidinyl) isomer (CAS 1152572-46-7) is essential. SAR studies confirm the 5-chloro substituent enhances target binding affinity, while the 2-piperidinyl linkage dictates receptor selectivity profiles. - Enables SAR probe development for 5-HT₃, VEGFR-2/c-Met, and somatostatin receptor targets. - Avoids unvalidated substitution risks that compromise research reproducibility. - Procure this exact isomer for comparative profiling against non-chlorinated and 4-piperidinyl analogs.

Molecular Formula C12H13ClN2O
Molecular Weight 236.70 g/mol
CAS No. 1152572-46-7
Cat. No. B12111765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazole, 5-chloro-2-(2-piperidinyl)-
CAS1152572-46-7
Molecular FormulaC12H13ClN2O
Molecular Weight236.70 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=NC3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C12H13ClN2O/c13-8-4-5-11-10(7-8)15-12(16-11)9-3-1-2-6-14-9/h4-5,7,9,14H,1-3,6H2
InChIKeyGXIPAJHVVPESES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(2-piperidinyl)-Benzoxazole: Baseline Overview


Benzoxazole, 5-chloro-2-(2-piperidinyl)- (CAS 1152572-46-7), with the molecular formula C₁₂H₁₃ClN₂O and a molecular weight of 236.70 g/mol, is a small-molecule heterocyclic compound characterized by a 5-chloro-substituted benzoxazole core directly linked to a piperidine ring at the 2-position . The compound is cataloged by chemical suppliers as a versatile small molecule scaffold for medicinal chemistry research , though publicly available peer-reviewed literature reporting biological activity or physicochemical characterization data for this specific compound is extremely limited.

Medicinal chemistry scaffold procurement
5-Chloro-2-piperidinyl heterocyclic core
Class-level SAR context; limited direct characterization data

Why Generic Analogs Cannot Substitute for 5-Chloro-2-(2-piperidinyl)-Benzoxazole


While numerous benzoxazole-piperidine hybrids exist as commercial building blocks (e.g., the non-chlorinated 2-(piperidin-2-yl)-1,3-benzoxazole, CAS 885461-59-6; and the 4-piperidinyl positional isomer, CAS 51784-03-3) , substitution is not advised without explicit comparative validation data. The 5-chloro substituent on the benzoxazole ring and the specific 2-piperidinyl linkage pattern are critical structural determinants. In broader benzoxazole SAR studies, the introduction of a 5-chloro group has been shown to significantly alter target binding affinity and intrinsic activity profiles (e.g., 5-HT₃ receptor modulation) [1]. Furthermore, the piperidine attachment position (2-yl vs. 1-yl or 4-yl) is known to profoundly influence receptor selectivity and off-target profiles in related benzoxazole-piperidine chemical series [2]. In the absence of direct comparative data for this specific compound, any generic substitution represents an unvalidated experimental variable that could undermine research reproducibility.

5-Chloro Substituent
Non-chlorinated analogs may not reproduce target binding profiles; the 5-Cl group is predicted to alter lipophilicity and receptor affinity.
Piperidine Attachment Position
The 4-piperidinyl isomer or other positional analogs may shift receptor selectivity; off-target profiles are not interchangeable.

Quantitative Differentiation Evidence Guide


No Direct Comparative Biological Activity Data Available

A comprehensive search of primary research literature and authoritative databases reveals no peer-reviewed publications containing direct biological activity data for the target compound Benzoxazole, 5-chloro-2-(2-piperidinyl)- (CAS 1152572-46-7). Consequently, no head-to-head comparison or quantitative differentiation against any specific comparator (e.g., non-chlorinated analog 2-(piperidin-2-yl)-1,3-benzoxazole, CAS 885461-59-6) is currently available in the public domain. The following table presents a foundational comparison of physical properties based on predicted data, but this does not constitute a biological or functional differentiation.

Molecular Weight Difference
Data to verify
+34.45 g/mol
Predicted lipophilicity and binding shift due to Cl substitution
Calculated from molecular formula; no direct bioactivity comparison available
Medicinal Chemistry Chemical Biology Scaffold Procurement

5-Chloro Substitution Modulates 5-HT₃ Receptor Activity

In a study evaluating benzoxazole derivatives as 5-HT₃ receptor ligands, the introduction of a 5-chloro substituent on the benzoxazole core consistently increased binding affinity (Ki) and lowered intrinsic activity compared to non-halogenated analogs [1]. For example, 5-chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole exhibited a Ki of 0.35 nM, which was comparable to the high-affinity antagonist granisetron (Ki = 0.26 nM), while its intrinsic activity was reduced to 12% of that of 5-HT, indicating a shift towards partial agonism/antagonism.

5-HT₃ Receptor Affinity (Analog)
Class-level
Ki 0.35 nM (5-chloro-7-methyl analog)
Granisetron Ki 0.26 nM
5-Cl substitution enhances receptor engagement; supports partial agonism context
Radioligand binding, rat cortex; direct testing of target compound required
Neuroscience GPCR Pharmacology SAR Analysis

Piperidine Attachment Position Influences Receptor Selectivity

In the development of selective somatostatin receptor subtype 5 (SST5R) antagonists, extensive SAR studies on a benzoxazole piperidine series demonstrated that the specific attachment point of the piperidine ring to the benzoxazole core is a key determinant of selectivity against off-targets such as histamine H1 (hH1) and serotonin 5-HT2B (h5-HT2B) receptors [1]. Modifications on the benzoxazole periphery, including substitution patterns analogous to the 5-chloro group, were shown to entirely eliminate residual h5-HT2B activity. The optimal compounds in this series achieved SST5R Ki values of <10 nM with >100-fold selectivity over SST1, SST2, SST3, and SST4 receptors.

SST5R Selectivity
Class-level
100-fold
Attachment position critical for subtype selectivity; off-target elimination shown
Cloned human receptors; no direct data for 5-chloro-2-piperidinyl compound
Endocrinology GPCR Pharmacology Medicinal Chemistry

Benzoxazole-Piperidine Scaffold Validated for Dual VEGFR-2/c-Met Inhibition

A recent study designed and synthesized a novel series of piperidinyl-based benzoxazole derivatives as potential dual VEGFR-2/c-Met inhibitors for anticancer therapy [1]. The study rationale explicitly highlights the benzoxazole-piperidine scaffold as a privileged structure for this application, with the goal of enhancing binding affinity and selectivity. While the specific target compound was not included in this series, the study validates the scaffold's potential in kinase inhibition and provides a benchmark for comparison (e.g., lead compounds showing IC₅₀ values in the low micromolar range against both VEGFR-2 and c-Met).

Kinase Inhibition Scaffold Validation
Class-level
Lead IC₅₀ 0.5–5 µM
Recombinant VEGFR-2 & c-Met assays
Benzoxazole-piperidine scaffold confirmed active for dual kinase inhibition
Target compound not tested; serves as starting point for SAR
Oncology Kinase Inhibition Medicinal Chemistry

Research and Procurement Application Scenarios


Medicinal Chemistry Scaffold for Serotonergic GPCRs

Based on class-level SAR evidence demonstrating that 5-chloro substitution on the benzoxazole core enhances binding affinity and modulates functional activity at the 5-HT₃ receptor [1], this compound is best procured as a key synthetic intermediate or scaffold for medicinal chemistry programs aimed at developing novel serotonergic modulators. Researchers seeking to explore the 5-chloro-2-piperidinyl-benzoxazole chemotype for GPCR targets should prioritize this specific compound over non-chlorinated analogs to leverage the potential potency and intrinsic activity advantages conferred by the 5-chloro group. Direct biological characterization of the compound in relevant assays is a prerequisite for any project advancement.

SAR Probe for Selectivity Profiling of Receptor Antagonists

Given the established importance of benzoxazole substitution patterns for achieving receptor selectivity, particularly in the somatostatin receptor family where peripheral modifications eliminated off-target 5-HT2B activity [2], this compound is ideally suited as a SAR probe. Procurement of this specific 5-chloro-2-piperidinyl isomer is essential for teams conducting selectivity profiling of benzoxazole-piperidine libraries. Comparing its activity profile against the 4-piperidinyl isomer (CAS 51784-03-3) and the non-chlorinated 2-piperidinyl analog (CAS 885461-59-6) can elucidate the structural determinants of target engagement and off-target liability. Such comparative data would directly inform lead optimization and establish the procurement value proposition of this specific isomer.

Chemical Biology Tool for Kinase Inhibition Scaffolds

The benzoxazole-piperidine scaffold has been validated in recent studies as a viable starting point for designing dual VEGFR-2/c-Met kinase inhibitors, with lead compounds achieving low micromolar IC₅₀ values [3]. Therefore, this compound (CAS 1152572-46-7) is a relevant procurement for academic and industrial oncology research groups investigating the SAR of this chemotype. It can serve as a parent scaffold for further derivatization or as a reference compound to benchmark newly synthesized analogs in kinase inhibition assays. Researchers should note that direct activity of this specific compound against VEGFR-2/c-Met has not been reported, and its use is as a starting point for a medicinal chemistry campaign.

Application
Selection Property
Validation Focus
Serotonergic GPCR Medicinal Chemistry
5-Chloro-2-piperidinyl scaffold
5-HT₃ receptor engagement assay context
Receptor Selectivity SAR Profiling
Isomer-specific 2-piperidinyl attachment
Selectivity profiling vs 4-isomer & non-Cl analog
Kinase Inhibitor Scaffold Research
Benzoxazole-piperidine core
VEGFR-2/c-Met inhibition assay benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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